

Technical Guide: Synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol
CAS No.:	23175-16-8
Cat. No.:	B1608672

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Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol CAS: 23175-16-8

Molecular Formula: C

H

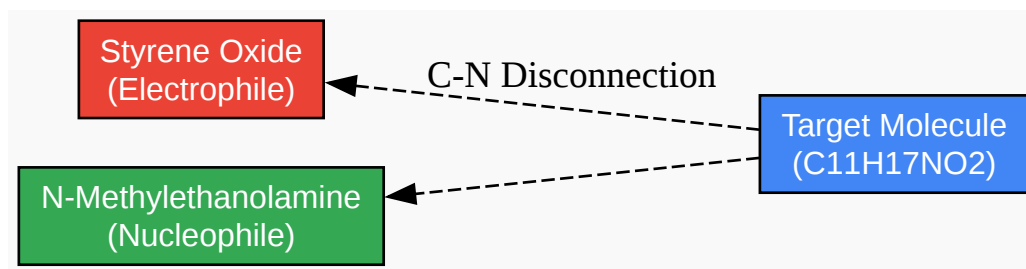
NO

Molecular Weight: 195.26 g/mol [1][2][3][4]

Retrosynthetic Strategy

The synthesis is approached via the disconnection of the C(

)-N bond.[3][4][5] The most direct "Click-and-Yield" approach involves the nucleophilic attack of N-methylethanolamine (2) upon Styrene Oxide (1).[1][2][3][4] This route is preferred over the phenacyl bromide pathway due to fewer steps and the avoidance of lachrymatory intermediates.[4][5][6]



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Figure 1: Retrosynthetic disconnection showing the convergent synthesis from styrene oxide and N-methylethanolamine.[1][2][3][4]

Primary Pathway: Regioselective Epoxide Aminolysis

This protocol utilizes the inherent polarization of the styrene oxide ring.[4][5][6] Under neutral or basic conditions, the nucleophilic amine attacks the less substituted

-carbon (steric control), yielding the desired 1-phenyl-2-aminoethanol scaffold.[1][2]

Reaction Mechanism

The reaction proceeds via an S

2 mechanism.[3][4][5][6] The driving force is the relief of ring strain (~27 kcal/mol).[3][4][5][6]

- Regioselectivity: The phenyl group stabilizes the developing positive charge at the -carbon (electronic effect), which could favor -attack.[1][2] However, for secondary amines like N-methylethanolamine, steric hindrance at the benzylic position overwhelmingly directs attack to the terminal -carbon, ensuring >95% regioselectivity for the target isomer.[2][5]



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Figure 2: Mechanistic flow favoring

-attack due to steric constraints on the secondary amine.[1][2][3][4]

Experimental Protocol (Bench Scale)

Scale: 50 mmol Expected Yield: 85-92%

Reagents:

- Styrene Oxide (CAS 96-09-3): 6.00 g (50 mmol)[1][2][3][4]
- N-Methylethanolamine (CAS 109-83-1): 4.13 g (55 mmol, 1.1 equiv)[1][2][3][4]
- Solvent: Isopropyl Alcohol (IPA) or Ethanol (20 mL)
- Catalyst (Optional): Water (0.5 mL) – promotes proton transfer and ring opening.[1][3][4]

Step-by-Step Methodology:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylethanolamine (4.13 g) in IPA (20 mL).
- Addition: Add Styrene Oxide (6.00 g) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic.[3][4][5][6] Monitor internal temperature.
- Reaction: Heat the mixture to 60–70°C for 4–6 hours.
 - Process Control: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The spot for styrene oxide (high R) should disappear.[3][4][5][6]
- Workup:
 - Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess amine.

- Purification (Option A - Distillation): The residue is a viscous oil.^{[1][3][4][6]} High-vacuum distillation (bp ~160-170°C at 0.5 mmHg) yields the pure free base.^{[1][3][4]}
- Purification (Option B - Salt Formation): Dissolve the crude oil in dry diethyl ether or ethyl acetate.^{[1][3][4][6]} Add ethereal HCl dropwise.^{[3][4][5][6]} The hydrochloride salt will precipitate as a white hygroscopic solid.^{[3][4][5][6]} Filter and recrystallize from ethanol/ether.^{[3][4][5][6]}

Alternative Pathway: -Haloketone Reduction

Use this route if styrene oxide is unavailable or if specific stereochemistry (via asymmetric reduction) is required later.^{[1][3][4][5][6]}

Workflow

- Alkylation: React 2-Bromoacetophenone (Phenacyl bromide) with N-methylethanolamine (2 equiv) in THF/DCM at 0°C.
 - Critical: Use 2 equivalents of amine or an auxiliary base (K₂CO₃) to scavenge the HBr generated.^{[3][4][5][6]}
- Reduction: Treat the intermediate α -aminoketone with Sodium Borohydride (NaBH₄) in Methanol at 0°C to RT.
- Quench: Acidify to destroy excess hydride, then basify to extract.^{[3][4][5][6]}

Pros: Avoids epoxide polymerization risks. Cons: Phenacyl bromide is a potent lachrymator; lower atom economy.^{[3][4][5][6]}

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these standard spectral signatures.

Technique	Expected Signal / Characteristic	Interpretation
H NMR (CDCl ₃)	7.25–7.40 (m, 5H)	Phenyl ring protons (Mono-substituted).[1][2][3][4]
4.75 (dd, 1H)	Benzylic methine (-CHOH-).[1][2][3][4] Diagnostic for ring opening.	
2.60–2.80 (m, 4H)	Methylene protons adjacent to Nitrogen.[3][4][5][6]	
2.35 (s, 3H)	N-Methyl group singlet.[1][3][4][5][6]	
MS (ESI+)	m/z 196.1 [M+H]	Confirms molecular weight of 195.[5][6]26.
HPLC	Single peak >98% area	Retention time depends on column (C18) and buffer pH.[3][4][5][6]

Safety & Industrial Considerations

Hazard Management

- Styrene Oxide: Classified as a Carcinogen (Category 1B).[3][4][5][6] Handle in a fume hood with double gloving (Nitrile).[3][4][5][6] Destroy excess epoxide residues with aqueous NaOH before disposal.[3][4][5][6]
- Exotherm Control: The reaction of amines with epoxides is exothermic.[4][5][6] On a scale >100g, active cooling and slow addition rates are mandatory to prevent thermal runaway.[5]

Impurity Profile

- Regioisomer: Small amounts (<5%) of the

-amino alcohol (attack at the benzylic position) may form.^{[1][3][4][5]} This is minimized by avoiding acidic catalysts.^{[3][5][6]}

- Bis-alkylation: N-methylethanolamine is a secondary amine, so over-alkylation is impossible (it cannot react with a second epoxide molecule to form a tertiary center, as it is already tertiary after the first reaction).^{[1][2]} Correction: The product is a tertiary amine.^{[3][4][5][6]} The starting material is secondary.^{[3][4][5][6]} Further reaction with styrene oxide would require quaternization, which is kinetically disfavored under these conditions.^{[2][5]}

References

- Sigma-Aldrich.Product Specification: 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol (CAS 23175-16-8).^{[1][2][3][4]}[Link](#)^{[1][3][4][5]}
- PubChem.Compound Summary: **2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol**.^{[1][2]}^{[3][4][6]} National Library of Medicine.^{[3][4][5][6]} [Link](#)^{[1][3][4][5]}
- PrepChem.Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (Analogous Protocol).[Link](#)
- Bergmeier, S. C. (2000).^{[3][4][5][6]} The Synthesis of Vicinal Amino Alcohols.^{[4][5][6]} Tetrahedron, 56(17), 2561-2576.^{[1][2][3][4][5]} (Authoritative review on epoxide ring-opening regioselectivity).

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- [To cite this document: BenchChem. \[Technical Guide: Synthesis of 2-\[\(2-Hydroxyethyl\)methylamino\]-1-phenylethanol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1608672/docs#technical-guide-synthesis-of-2-2-hydroxyethyl-methylamino-1-phenylethanol\]](#)

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